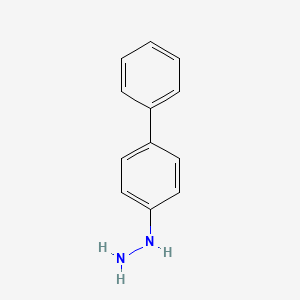

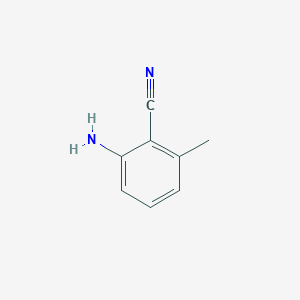

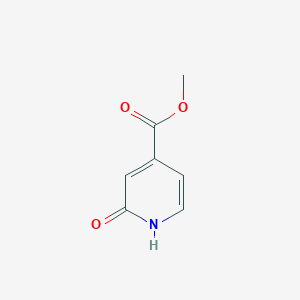

![molecular formula C7H6BrN3 B1267177 1-Bromo-3-methylimidazo[1,5-a]pyrazine CAS No. 56481-29-9](/img/structure/B1267177.png)

1-Bromo-3-methylimidazo[1,5-a]pyrazine

Overview

Description

1-Bromo-3-methylimidazo[1,5-a]pyrazine is a heterocyclic aromatic compound with the molecular formula C7H6BrN3. It is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by a bromine atom attached to the first position and a methyl group attached to the third position of the imidazo[1,5-a]pyrazine ring system .

Mechanism of Action

Target of Action

Similar compounds such as imidazo[1,2-a]pyridine analogues have been studied for their antituberculosis properties .

Mode of Action

Related compounds have shown significant activity against multidrug-resistant tuberculosis .

Pharmacokinetics

It is known that similar compounds have high gastrointestinal absorption and are bbb permeant .

Result of Action

Related compounds have shown a reduction in bacterial load in tuberculosis mouse models .

Biochemical Analysis

Biochemical Properties

1-Bromo-3-methylimidazo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that this compound can influence the metabolism of other compounds that are substrates of CYP1A2. Additionally, it has high gastrointestinal absorption and can permeate the blood-brain barrier . These properties make it a valuable tool in studying the biochemical pathways involving these enzymes and proteins.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, as a CYP1A2 inhibitor, it can alter the expression of genes regulated by this enzyme . This can lead to changes in cellular metabolism and the overall function of the cell. The compound’s ability to permeate the blood-brain barrier also suggests potential effects on neuronal cells and brain function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of CYP1A2, inhibiting its activity . This inhibition can lead to a decrease in the metabolism of CYP1A2 substrates, resulting in altered levels of these compounds in the body. Additionally, the compound’s interaction with other biomolecules can lead to changes in gene expression, further influencing cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions, such as refrigeration . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These effects can include sustained inhibition of enzyme activity and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit CYP1A2 without causing significant adverse effects . At higher doses, toxic effects may be observed, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage control in experimental studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of other compounds . The compound’s inhibition of CYP1A2 can lead to changes in metabolic flux and metabolite levels, affecting overall metabolic homeostasis. Additionally, its interaction with other enzymes and cofactors can further modulate metabolic pathways, making it a valuable tool for studying metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound has high gastrointestinal absorption and can permeate the blood-brain barrier . It is not a substrate for P-glycoprotein, which suggests that it can be efficiently transported across cellular membranes . These properties contribute to its distribution within various tissues, including the brain, where it can exert its biochemical effects.

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with cellular components. The compound can localize to specific compartments or organelles, depending on its binding interactions and post-translational modifications . For example, its inhibition of CYP1A2 suggests that it may localize to the endoplasmic reticulum, where this enzyme is predominantly found. Additionally, its ability to permeate the blood-brain barrier indicates potential localization within neuronal cells and brain tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methylimidazo[1,5-a]pyrazine can be synthesized through various methods. One common approach involves the bromination of 3-methylimidazo[1,5-a]pyrazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure consistency and purity. The use of automated reactors and precise control of reaction parameters such as temperature, solvent, and brominating agent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methylimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

Nucleophilic Substitution: Formation of substituted imidazo[1,5-a]pyrazines.

Oxidation: Formation of 3-formylimidazo[1,5-a]pyrazine or 3-carboxyimidazo[1,5-a]pyrazine.

Reduction: Formation of 3-methylimidazo[1,5-a]pyrazine.

Scientific Research Applications

1-Bromo-3-methylimidazo[1,5-a]pyrazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

Comparison with Similar Compounds

1-Bromo-3-methylimidazo[1,5-a]pyrazine can be compared with other similar compounds in the imidazo[1,5-a]pyrazine family:

1-Chloro-3-methylimidazo[1,5-a]pyrazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

1-Iodo-3-methylimidazo[1,5-a]pyrazine:

3-Methylimidazo[1,5-a]pyrazine: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the bromine atom, which can be exploited in various synthetic and research applications.

Properties

IUPAC Name |

1-bromo-3-methylimidazo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-10-7(8)6-4-9-2-3-11(5)6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRDDLIUWYQWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2N1C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304520 | |

| Record name | 1-bromo-3-methylimidazo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56481-29-9 | |

| Record name | 56481-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-3-methylimidazo[1,5-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

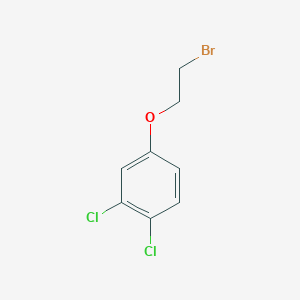

![[4-(Trimethylsilyl)phenyl]acetic acid](/img/structure/B1267101.png)

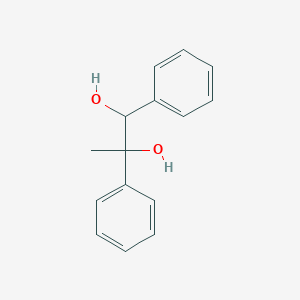

![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)

![4-[Bis(prop-2-enyl)amino]benzoic acid](/img/structure/B1267117.png)